3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a synthetic organic compound characterized by its unique structural features, including a chloro and fluoro substitution on the benzene ring, a sulfonamide group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride reacts with a nucleophile, such as 3-hydroxytetrahydrofuran, under basic conditions to form the sulfonamide linkage.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification methods like distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group in the tetrahydrofuran ring can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine
Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological pathways.
Industry
Agrochemicals: Potential use in the synthesis of herbicides or pesticides.
Dyes and Pigments: Used in the synthesis of dyes with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-N-methylbenzenesulfonamide: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.
4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and binding properties.
3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide: Lacks the fluoro group, potentially altering its electronic properties.
Uniqueness
The presence of both chloro and fluoro groups, along with the tetrahydrofuran moiety, makes 3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO4S/c12-9-5-8(1-2-10(9)13)19(16,17)14-6-11(15)3-4-18-7-11/h1-2,5,14-15H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYFSMMGZVKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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